4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone
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Description
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.7. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Applications and Mechanisms
4-chloro-5-(methylamino)-2-(4-methylphenyl)-3(2H)-pyridazinone has been studied for its herbicidal properties, notably its mechanism of action which involves the inhibition of photosynthesis and interference with chloroplast development. The compound is compared to other pyridazinone derivatives, highlighting its effectiveness in inhibiting the Hill reaction in plants, a critical step in the photosynthetic process. This mode of action is similar to other well-known herbicides but with additional biological properties, such as resistance to metabolic detoxication in plants, making it a subject of interest for agricultural applications (Hilton et al., 1969).
Analytical and Chemical Synthesis Applications
In analytical chemistry, this compound has been utilized as an internal standard for the gas chromatographic determination of pyrazon, showcasing its role in enhancing the accuracy of analytical methods. This application underlines its importance in the precise measurement of herbicide formulations and the detection of impurities in technical products, contributing to the safety and effectiveness of agricultural chemicals (Výboh et al., 1974).
Pharmacological and Biochemical Studies
Research extends into the pharmacological sphere, where derivatives of this compound have been synthesized and evaluated for various biological activities. This includes studies on the potential inotropic and vasodilating activities of certain derivatives, suggesting the compound's relevance in the development of novel therapeutic agents. The synthesis of such derivatives highlights the compound's versatility as a precursor in medicinal chemistry, paving the way for the discovery of new drugs with significant health benefits (Okushima et al., 1987).
Inhibition of Carotenoid Synthesis
Further studies have explored the effects of this compound and related compounds on the inhibition of carotenoid synthesis in plants. This research sheds light on the biochemical pathways affected by the herbicide, particularly the disruption of chloroplast development and the consequent impact on plant health. Such findings contribute to a better understanding of the compound's herbicidal action at a molecular level, offering insights into how it can be used more effectively and safely in agricultural practices (Bartels & Watson, 1978).
Properties
IUPAC Name |
4-chloro-5-(methylamino)-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-3-5-9(6-4-8)16-12(17)11(13)10(14-2)7-15-16/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUGRFVWBCQOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.